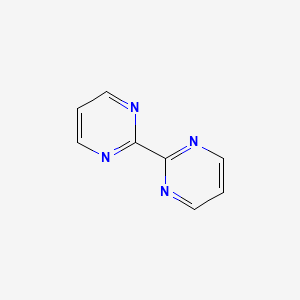

n-苄基-2-(吡啶-2-基)乙胺

描述

Synthesis Analysis

The synthesis of compounds related to n-Benzyl-2-(pyridin-2-yl)ethanamine involves various strategies, including intermolecular Friedel–Crafts and intramolecular condensation reactions. For instance, the synthesis of novel N,C,N terdentate skeletons based on the 1,3-di(pyridin-2-yl)benzene moiety has been achieved using these methods, with the introduction of electro-withdrawing groups to enhance certain properties . Another approach involves the oxidative C–H functionalization using hypervalent iodine to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines, which is a metal-free method offering a broad substrate scope and simple purification . Additionally, the synthesis of unsymmetrical, tridentate ligands like N-methyl-N-(naphthalen-2-ylmethyl)-2-(pyridin-2-yl)ethanamine has been described, which reacts with palladium(II) acetate to form cyclometallated complexes .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various analytical techniques such as NMR, MS, and X-ray single crystal analyses. For example, the N,C,N terdentate compounds have been structurally characterized to confirm their design . The crystal structure of a related N-(pyridin-2-ylmethyl)benzamide derivative has been analyzed, revealing different orientations of the pyridine ring with respect to the benzene ring in the molecule .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes their ability to form complexes with metals. For instance, the reaction of a tetradentate ligand with cadmium(II) results in a complex with a distorted octahedral geometry . The cyclometallated complexes formed from the reaction with palladium(II) acetate have been investigated for their catalytic properties in the reduction of various functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as photophysical properties, have been explored to some extent. The novel N,C,N terdentate compounds exhibit interesting photophysical properties . The antioxidant and antimitotic activities of pyridine-1,3,4-thiadiazole-Schiff base derivatives have been estimated and compared with standard compounds . Additionally, in silico ADME studies have been conducted to evaluate the drug-likeness properties of these compounds, indicating good oral activity potential .

科学研究应用

1. Bioactive Ligands and Chemosensors

- Summary of Application: Pyridine derivatives undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .

- Results or Outcomes: They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc. and considered as a versatile pharmacophore group .

2. Anti-Fibrosis Activity

- Summary of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

3. Ethylene Oligomerization

- Summary of Application: Pyridine derivatives are used in the oligomerization of ethylene. This process involves the conversion of ethylene, a simple hydrocarbon gas, into a mixture of longer chain hydrocarbons .

- Results or Outcomes: The oligomerization of ethylene using these pyridine derivatives resulted in mostly ethylene dimers (C4), in addition to trimers (C6) and tetramers (C8) .

4. Pharmacophores

- Summary of Application: Aminopyridines, including N-(pyridin-2-yl)amides, serve as pharmacophores for many molecules with significant biological and therapeutic value .

- Results or Outcomes: These compounds have received great attention in recent years due to their varied medicinal applications .

5. Nickel Complexes for Ethylene Oligomerization

- Summary of Application: Certain nickel (II) complexes chelated by (amino)pyridine ligands, including some derived from 2-(pyridin-2-yl)ethanamine, have been used in studies of ethylene oligomerization .

- Results or Outcomes: The activation of these complexes with either EtAlCl2 or methylaluminoxane (MAO) produced active ethylene oligomerization catalysts. The oligomerization of ethylene using these complexes resulted in mostly ethylene dimers (C4), in addition to trimers (C6) and tetramers (C8) .

6. Anti-Fibrosis Drugs

- Summary of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Results or Outcomes: Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that they might be developed into novel anti-fibrotic drugs .

属性

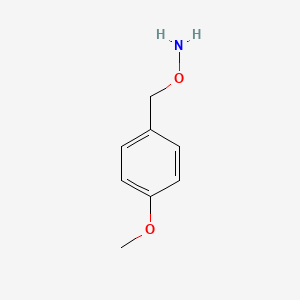

IUPAC Name |

N-benzyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-6-13(7-3-1)12-15-11-9-14-8-4-5-10-16-14/h1-8,10,15H,9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDUNBALAGWKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285724 | |

| Record name | N-Benzyl-2-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Benzyl-2-(pyridin-2-yl)ethanamine | |

CAS RN |

6312-25-0 | |

| Record name | 6312-25-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1330200.png)

![Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-](/img/structure/B1330206.png)